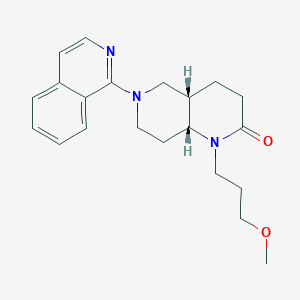![molecular formula C18H27N3O4S B5317416 2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5317416.png)
2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide, commonly known as E-4031, is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr). This compound has been widely used as a pharmacological tool in the study of cardiac electrophysiology and arrhythmias.
Mechanism of Action
E-4031 selectively blocks the rapid component of the delayed rectifier potassium current (2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide) by binding to the channel pore. This leads to a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. E-4031 has no effect on other ion channels or on the resting membrane potential of cardiac cells.
Biochemical and Physiological Effects:
E-4031 has been shown to cause a dose-dependent prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. This compound has been used to study the mechanisms of drug-induced arrhythmias and to develop new anti-arrhythmic drugs. E-4031 has also been shown to have anti-inflammatory effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
E-4031 is a potent and selective blocker of the 2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide current, which makes it a valuable tool for studying the mechanisms of drug-induced arrhythmias and developing new anti-arrhythmic drugs. However, it has some limitations in lab experiments. E-4031 has a narrow therapeutic window, and high doses can cause severe arrhythmias. It also has a short half-life, which makes it difficult to maintain a stable concentration in vitro and in vivo.
Future Directions
There are several future directions for the study of E-4031. One direction is to develop new compounds that are more potent and selective blockers of the 2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide current. Another direction is to investigate the anti-inflammatory effects of E-4031 in more detail and to explore its potential therapeutic applications in inflammatory diseases. Finally, the development of new methods for delivering E-4031 to specific tissues or cells could open up new avenues for research and therapy.
Synthesis Methods
E-4031 can be synthesized using a multi-step process, starting from 5-amino-2-methylbenzoic acid. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The resulting compound is then reacted with 1-bromo-2-(4-morpholinyl)ethane to form the corresponding amide. The Boc group is then removed, and the resulting amine is reacted with 1-pyrrolidine-sulfonyl chloride to form E-4031.
Scientific Research Applications
E-4031 has been extensively used as a pharmacological tool in the study of cardiac electrophysiology and arrhythmias. It is a selective blocker of the 2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide current, which is responsible for the repolarization of the cardiac action potential. By blocking this current, E-4031 prolongs the action potential duration and increases the risk of arrhythmias. This compound has been used to study the mechanisms of drug-induced arrhythmias and to develop new anti-arrhythmic drugs.
properties
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-15-4-5-16(26(23,24)21-7-2-3-8-21)14-17(15)18(22)19-6-9-20-10-12-25-13-11-20/h4-5,14H,2-3,6-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFILESMUAQYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylphenyl)nicotinamide](/img/structure/B5317333.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B5317334.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5317338.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5317340.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5317378.png)
![4-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5317383.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5317388.png)
![N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5317395.png)
![1-{5-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}anthra-9,10-quinone](/img/structure/B5317397.png)
![5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317399.png)
![2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide](/img/structure/B5317406.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-4-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5317408.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B5317425.png)